molecular formula C9H7NO3S B182574 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester CAS No. 72730-39-3

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Cat. No.: B182574
CAS No.: 72730-39-3
M. Wt: 209.22 g/mol
InChI Key: JMJGRFGKJKXVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester typically involves the condensation of 2-aminophenol with carbon disulfide and subsequent cyclization. One common method includes the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization with methyl chloroformate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or ionic liquids may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with similar biological activities.

    2-Mercapto-1,3-benzoxazole: Lacks the ester group but shares the thiol functionality.

    5-Carboxybenzoxazole: Contains a carboxylic acid group instead of the ester.

Uniqueness

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester is unique due to the presence of both the thiol and ester functionalities, which can participate in a variety of chemical reactions and interactions.

Properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-7-6(4-5)10-9(14)13-7/h2-4H,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJGRFGKJKXVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415473
Record name 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72730-39-3
Record name 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round bottom flask equipped with a mechanical stirrer, reflux condenser and drying tube were placed 2-amino-4-methoxycarbonylphenol (8,3 g, 0.05 mole), O-ethylxanthic acid potassium salt (8.8 g, 0.055 mole) and pyridine (125 mL). The mixture was stirred and heated at reflux for 2 hours and cooled to room temperature. The mixture was poured into ice and concentrated HCl (50 mL). The product was collected as a solid and washed thoroughly with water. The material was air dried to give 9.9 g (95%) of the 5-methoxycarbonylbenzoxazol-2-thione as a white powder, m.p. 218°-221° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 3-amino-4-hydroxybenzoate (5.09 g, 30.4 mmol) and potassium O-ethyl carbonodithioate (6.35 g, 39.6 mmol) were combined in pyridine (50 mL) and heated to reflux for two hours. The reaction mixture was cooled to ambient temperature. The mixture was filtered, washed with a 1 N aqueous hydrochloric acid solution, and dried on a vacuum filter overnight to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.88 (s, 3 H) 7.63 (d, J=8.48 Hz, 1 H) 7.69 (d, J=1.70 Hz, 1 H) 7.89 (dd, J=8.82, 1.70 Hz, 1 H); MS (ESI−) m/z 207.87 (M−H)−.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.